

# Technical Support Center: Neladenoson Dalanate Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Neladenoson dalanate |           |
|                      | hydrochloride        |           |
| Cat. No.:            | B609521              | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **neladenoson dalanate hydrochloride**. The information is based on the results of the Phase II clinical trials.

## **Frequently Asked Questions (FAQs)**

Q1: Why did **neladenoson dalanate hydrochloride** fail in Phase II clinical trials for heart failure?

A1: **Neladenoson dalanate hydrochloride**, a partial adenosine A1 receptor agonist, failed in two key Phase IIb clinical trials—PANACHE for heart failure with preserved ejection fraction (HFpEF) and PANTHEON for heart failure with reduced ejection fraction (HFrEF)—due to a lack of efficacy in meeting their primary and secondary endpoints.[1]

In the PANACHE trial (HFpEF), there was no significant improvement in exercise capacity, as measured by the 6-minute walk test (6MWT), which was the primary endpoint.[2][3] Furthermore, there were no beneficial effects observed on secondary endpoints such as physical activity, cardiac biomarkers (NT-proBNP and high-sensitivity troponin T), or quality of life.[4]

In the PANTHEON trial (HFrEF), neladenoson did not lead to favorable changes in cardiac structure and function, as measured by the primary endpoints of N-terminal pro-B-type



natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[5] Additionally, the drug was associated with a dose-dependent decrease in renal function in this patient population.[5]

## **Troubleshooting Guide for Experimental Design**

Q2: My preclinical results with partial adenosine A<sub>1</sub> receptor agonists are promising. Why didn't this translate to the clinical setting with neladenoson?

A2: This is a critical question in translational medicine. The discrepancy between preclinical and clinical results for neladenoson could be attributed to several factors:

- Species-Specific Differences: The physiological and pathological differences between animal models of heart failure and human heart failure are substantial. The specific mechanisms of action and downstream effects of adenosine A<sub>1</sub> receptor agonism may not be fully conserved.
- Complexity of Human Heart Failure: Clinical heart failure is a heterogeneous syndrome with diverse underlying etiologies and comorbidities, which may not be adequately replicated in preclinical models.
- Lack of Mechanistic Confirmation in Humans: While preclinical data suggested benefits in
  mitochondrial function and calcium handling, it is unclear if these effects were achieved in
  the clinical trial participants.[4] The lack of mechanistic studies in humans makes it difficult to
  determine if the drug engaged its target as expected.[4]
- Dose and Duration: It is possible that the doses administered or the 20-week treatment duration in the Phase II trials were insufficient to elicit a clinically meaningful effect.[2][4]

Q3: We are designing a trial for a similar compound. What were the key design elements of the PANACHE and PANTHEON trials?

A3: Both the PANACHE and PANTHEON trials were Phase IIb, randomized, double-blind, placebo-controlled, parallel-group, dose-finding studies.[5][6]

PANACHE (HFpEF) Trial Design:



- Population: Patients with New York Heart Association (NYHA) class II or III HFpEF and elevated natriuretic peptide levels.[3]
- Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) once daily for 20 weeks.[3]
- Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]
- Secondary Endpoints: Included changes in physical activity (measured by an accelerometer), NT-proBNP, high-sensitivity troponin T, and quality of life.[2]
- PANTHEON (HFrEF) Trial Design:
  - Population: Patients with chronic HFrEF.[5]
  - Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5, 10, 20, 30, and 40 mg) once daily for 20 weeks.[5]
  - Primary Endpoints: Change from baseline to 20 weeks in left ventricular ejection fraction (LVEF) and NT-proBNP.[5]
  - Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T, and a composite of cardiovascular mortality, heart failure hospitalization, and urgent heart failure visits.[5]

## **Quantitative Data Summary**

Table 1: PANACHE (HFpEF) Trial - Change in 6-Minute Walk Test Distance (6MWTD) at 20 Weeks



| Treatment Group   | Mean Absolute Change<br>from Baseline in 6MWTD<br>(meters) | 95% Confidence Interval |
|-------------------|------------------------------------------------------------|-------------------------|
| Placebo           | 0.2                                                        | -12.1 to 12.4           |
| Neladenoson 5 mg  | 19.4                                                       | -10.8 to 49.7           |
| Neladenoson 10 mg | 29.4                                                       | 3.0 to 55.8             |
| Neladenoson 20 mg | 13.8                                                       | -2.3 to 29.8            |
| Neladenoson 30 mg | 16.3                                                       | -1.1 to 33.6            |
| Neladenoson 40 mg | 13.0                                                       | -5.9 to 31.9            |

Data from Shah et al., 2019.[3] Note: A minimal clinically important difference was considered to be 40 meters. None of the neladenoson groups achieved this threshold, and there was no significant dose-response relationship.[3]

Table 2: PANTHEON (HFrEF) Trial - Primary Endpoint Results at 20 Weeks

| Primary Endpoint    | Result                                       |
|---------------------|----------------------------------------------|
| Change in NT-proBNP | No dose-dependent favorable effect observed. |
| Change in LVEF      | No dose-dependent favorable effect observed. |

Data from Voors et al., 2019.[5]

## Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of Neladenoson

Neladenoson is a partial agonist of the adenosine A<sub>1</sub> receptor. In preclinical models, activation of this G-protein coupled receptor was hypothesized to improve mitochondrial function and sarcoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse ventricular remodeling.[6]





#### Click to download full resolution via product page

Caption: Proposed signaling pathway of neladenoson in cardiomyocytes.

PANACHE and PANTHEON Clinical Trial Workflow

The workflow for the PANACHE and PANTHEON trials followed a standard randomized controlled trial design.





Click to download full resolution via product page

Caption: Simplified workflow for the PANACHE and PANTHEON Phase II trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Neladenoson Dalanate Hydrochloride Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609521#why-did-neladenoson-dalanate-hydrochloride-fail-in-phase-ii-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com